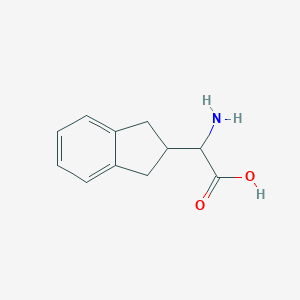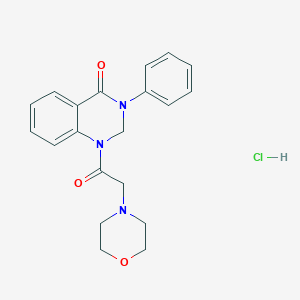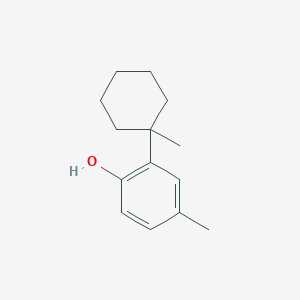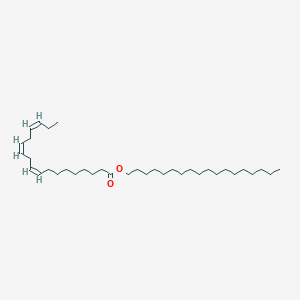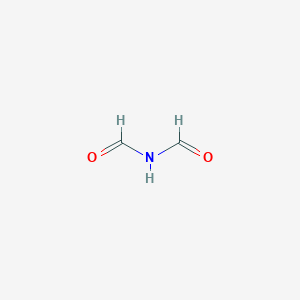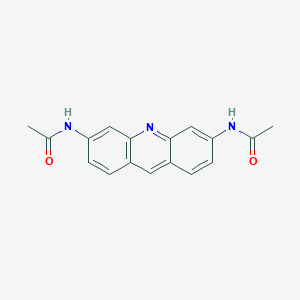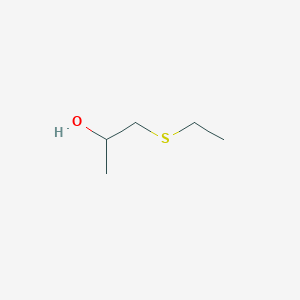
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, also known as DHPR, is a chemical compound that belongs to the pteridine family. It is a yellow crystalline powder that is soluble in water and organic solvents. DHPR has been widely studied for its potential applications in scientific research due to its unique properties.
作用機序
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate exerts its biological effects by regulating the activity of various enzymes and signaling pathways in the body. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
生化学的および生理学的効果
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also inhibits the activity of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate is also relatively inexpensive compared to other research compounds. However, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also has the potential to be used as a tool for the discovery of new drugs and the development of new therapeutic strategies.
合成法
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be synthesized using several methods, including the reaction of pteridine with ethyl acetoacetate in the presence of a base, the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate, and the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl acetoacetate. The yield of Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been widely used in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
特性
CAS番号 |
17445-70-4 |
|---|---|
製品名 |
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC名 |
ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O4/c1-4-19-9(16)7-6-8(13-5-12-7)15-11(3,18)10(2,17)14-6/h5,14,17-18H,4H2,1-3H3,(H,12,13,15) |
InChIキー |
ILOJRUMXJIASJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
正規SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
同義語 |
5,6,7,8-Tetrahydro-6,7-dihydroxy-6,7-dimethyl-4-pteridinecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




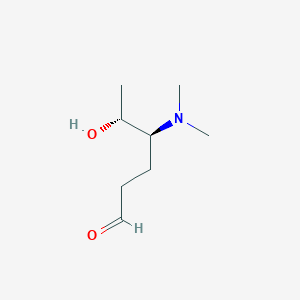
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)

